molecular formula C14H18N2O4 B13054952 Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate

Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate

Cat. No.: B13054952
M. Wt: 278.30 g/mol
InChI Key: PBFVYSYHLIFFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate is a chemical compound with the molecular formula C14H18N2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a quinazoline core with two ester groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with an appropriate amine, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
  • Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
  • Diethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate

Uniqueness

Diethyl 5,6,7,8-tetrahydro-2,4-quinazolinedicarboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

diethyl 5,6,7,8-tetrahydroquinazoline-2,4-dicarboxylate

InChI

InChI=1S/C14H18N2O4/c1-3-19-13(17)11-9-7-5-6-8-10(9)15-12(16-11)14(18)20-4-2/h3-8H2,1-2H3

InChI Key

PBFVYSYHLIFFRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CCCC2)C(=O)OCC

Origin of Product

United States

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